molecular formula C10H11BrO2 B1336304 3-(4-Bromophenyl)butanoic acid CAS No. 53086-46-7

3-(4-Bromophenyl)butanoic acid

Cat. No.: B1336304
CAS No.: 53086-46-7
M. Wt: 243.1 g/mol
InChI Key: FBASDSAHBADZFQ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)butanoic acid is an organic compound with the molecular formula C10H11BrO2. It is characterized by a bromine atom attached to a phenyl ring, which is further connected to a butanoic acid chain. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and chemicals .

Preparation Methods

The synthesis of 3-(4-Bromophenyl)butanoic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-(4-Bromophenyl)butanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as methanol and dioxane. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Bromophenyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)butanoic acid involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

3-(4-Bromophenyl)butanoic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields.

Properties

IUPAC Name

3-(4-bromophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBASDSAHBADZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50967598
Record name 3-(4-Bromophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53086-46-7
Record name Benzenepropanoic acid, 4-bromo-beta-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053086467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Bromophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-BROMOPHENYL)BUTANOIC ACID
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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